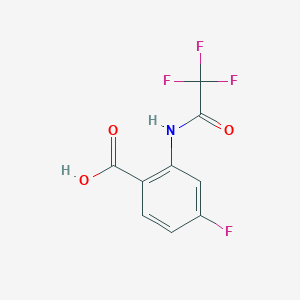

4-fluoro-N-(trifluoroacetyl)anthranilic acid

Description

4-Fluoro-N-(trifluoroacetyl)anthranilic acid is a derivative of anthranilic acid (2-aminobenzoic acid) featuring two key modifications:

- Fluorine substitution at the 4-position of the benzene ring.

- Trifluoroacetyl group attached to the amino group.

Anthranilic acid derivatives are widely studied for their anti-inflammatory, antimicrobial, and enzyme inhibitory activities .

Properties

Molecular Formula |

C9H5F4NO3 |

|---|---|

Molecular Weight |

251.13 g/mol |

IUPAC Name |

4-fluoro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |

InChI |

InChI=1S/C9H5F4NO3/c10-4-1-2-5(7(15)16)6(3-4)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) |

InChI Key |

XNLAXDZBWBFBSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(trifluoroacetyl)anthranilic acid typically involves the introduction of fluorine atoms into the anthranilic acid structure. One common method is the reaction of anthranilic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 4-fluoro-N-(trifluoroacetyl)anthranilic acid .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(trifluoroacetyl)anthranilic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-fluoro-N-(trifluoroacetyl)anthranilic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(trifluoroacetyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or interact with DNA, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Properties

Anthranilic Acid Derivatives with Amide/Trifluoroacetyl Groups

- N-(3′,4′-Dimethoxycinnamonyl)Anthranilic Acid (3,4-DAA): Contains a dimethoxycinnamonyl group instead of trifluoroacetyl.

- Flufenamic Acid : Features an N-(3-trifluoromethylphenyl) substituent. Binds to serum albumin via hydrophobic interactions and carboxylate-protein interactions, showing anti-inflammatory effects .

- 2-[(Trifluoroacetyl)Amino]Benzoic Acid: Shares the trifluoroacetyl modification but lacks the 4-fluoro substituent. Used as an intermediate in natural product synthesis .

HOMO-LUMO Energy Gaps

HOMO-LUMO gaps (∆E) reflect chemical reactivity and stability. Derivatives with smaller ∆E are more reactive:

| Compound | HOMO (eV) | LUMO (eV) | ∆E (eV) | Stability Trend |

|---|---|---|---|---|

| 3,4-DAA | -6.34 | -1.26 | 5.08 | Moderate |

| 4a (Analog from Ev1) | -6.62 | -1.48 | 5.14 | Lowest reactivity |

| 4d (Analog from Ev1) | -6.51 | -1.80 | 4.71 | Highest reactivity |

The 4-fluoro and trifluoroacetyl groups in the target compound likely reduce ∆E compared to unsubstituted analogs, enhancing reactivity while maintaining stability .

Anti-Inflammatory Activity

- 3,4-DAA: Reduces inflammation in arthritic rats via immunomodulation .

- Flufenamic Acid : Binds to serum albumin, modulating inflammatory pathways .

Enzyme Inhibition

- Anthranilic Acid Derivatives (Ev6): Inhibit E. coli UppS with IC₅₀ values of 24–45 µM. Hydrophobic moieties (e.g., 2-cyanoacryloyl) enhance potency .

- Fluorinated Anthranilic Acid (Ev10) : Binds to mycobacterial MabA (FabG1) via carboxylic acid-mediated bacterial acidification, showing antitubercular activity .

Antimicrobial and Antiviral Properties

Anthranilic acid derivatives with halogen substituents (e.g., chlorine, fluorine) exhibit enhanced antimicrobial activity due to increased membrane permeability .

Physicochemical Properties

- Lipophilicity : The trifluoroacetyl group increases logP compared to unsubstituted anthranilic acid, improving membrane permeability .

- Solubility : Carboxylic acid and fluorine substituents enhance water solubility, while trifluoroacetyl may reduce it. Co-polymerization (e.g., with polyaniline) can mitigate insolubility .

- Metabolic Stability : Trifluoroacetyl groups resist enzymatic hydrolysis, prolonging half-life compared to acetylated analogs .

Key Advantages of 4-Fluoro-N-(Trifluoroacetyl)Anthranilic Acid

Enhanced Reactivity : Fluorine’s electron-withdrawing effect and reduced HOMO-LUMO gap improve interaction with biological targets .

Targeted Bioactivity: Potential dual action from fluorine (electronic effects) and trifluoroacetyl (stability) for anti-inflammatory or antimicrobial applications .

Synthon Versatility : The carboxylic acid group allows further derivatization for drug development .

Biological Activity

4-Fluoro-N-(trifluoroacetyl)anthranilic acid is a derivative of anthranilic acid, which has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a trifluoroacetyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic uses.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(trifluoroacetyl)anthranilic acid is C10H8F4N2O3, with a molecular weight of approximately 290.18 g/mol. The presence of the trifluoroacetyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F4N2O3 |

| Molecular Weight | 290.18 g/mol |

| IUPAC Name | 4-fluoro-N-(trifluoroacetyl)anthranilic acid |

| Solubility | Soluble in organic solvents |

The biological activity of 4-fluoro-N-(trifluoroacetyl)anthranilic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoroacetyl group may facilitate binding to target proteins, enhancing the compound's efficacy.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of anthranilic acid derivatives, including 4-fluoro-N-(trifluoroacetyl)anthranilic acid. These compounds exhibit significant activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics.

- Case Study : A study evaluated the antibacterial activity of various anthranilic acid derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with trifluoroacetyl modifications exhibited improved inhibition zones compared to their non-modified counterparts .

Anti-inflammatory Effects

Anthranilic acid derivatives have been investigated for their anti-inflammatory properties. The incorporation of fluorine and trifluoroacetyl groups may enhance these effects by modulating inflammatory mediators.

- Research Findings : In vitro assays demonstrated that 4-fluoro-N-(trifluoroacetyl)anthranilic acid significantly reduced the production of pro-inflammatory cytokines in human cell lines, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of anthranilic acid derivatives have been explored in cancer research. Compounds similar to 4-fluoro-N-(trifluoroacetyl)anthranilic acid showed promising results in inhibiting cancer cell proliferation.

- Study Overview : A series of experiments on cancer cell lines revealed that the compound induced apoptosis in HeLa cells, with an IC50 value indicating potent cytotoxicity .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.